1,3-Dihydroxyacetone dimer chemical and physical properties
1,3-Dihydroxyacetone dimer chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,3-Dihydroxyacetone Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dihydroxyacetone (DHA), the simplest ketose sugar, is a molecule of significant interest in metabolic research, organic synthesis, and the cosmetics industry. While its monomeric form is the biologically and chemically reactive species, in its native solid state, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1] This technical guide offers a comprehensive exploration of the core chemical and physical properties of the 1,3-dihydroxyacetone (DHA) dimer. We will delve into its structural characteristics, physicochemical parameters, and the critical monomer-dimer equilibrium that governs its behavior in solution. This document is designed to provide senior researchers and development professionals with the technical accuracy and field-proven insights necessary for the effective application and characterization of this compound.
Molecular Structure and Stereochemistry
The commercially available solid form of DHA is its dimer, a six-membered 1,4-dioxane ring formed via a double hemiacetal linkage between two DHA monomers.[2] Understanding this structure is fundamental to interpreting its physical properties and reactivity.
Crystallographic Analysis
X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of the DHA dimer. Studies have identified at least three distinct crystalline polymorphs, designated α, β, and γ.[3]
-
Conformation : In all identified polymorphs, the dimer exists as the trans isomer, with the 1,4-dioxane ring adopting a stable chair conformation.[3] This arrangement minimizes steric strain and is a key contributor to the dimer's stability in the solid state.
-
Substituent Orientation : The chair conformation orients the functional groups in a specific manner: the two hydroxyl groups occupy axial positions, while the two larger hydroxymethyl groups are situated in equatorial positions.[3] This orientation facilitates an extensive network of intermolecular hydrogen bonding, further stabilizing the crystal lattice.
The key crystallographic parameters for the known polymorphs are summarized below. The existence of these polymorphs underscores the importance of controlling crystallization conditions to ensure batch-to-batch consistency in solid-state research.[1]
| Parameter | α-Polymorph | β-Polymorph | γ-Polymorph |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Reference | [3] | [3] | [3] |
Physicochemical Properties
The physical properties of the DHA dimer are a direct consequence of its molecular structure. The data presented here are vital for handling, formulation, and experimental design.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [4] |
| Molecular Formula | C₆H₁₂O₆ | [5] |
| Molecular Weight | 180.16 g/mol | [5] |
| CAS Number | 62147-49-3; 26776-70-5 | [2][5] |
| Appearance | White to off-white or cream crystalline powder. | [4][5] |
| Melting Point | 75 - 86 °C (clear melt) | [5] |
| Solubility | Water: Slightly soluble (dissociation occurs).[4] Organic Solvents: Soluble in ethanol, ethyl ether, acetone, dimethyl sulfoxide (DMSO), and methanol.[6] Insoluble in: Ligroin. | |
| Stability | Hygroscopic; stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture.[7] |
The Dimer-Monomer Equilibrium: A Core Concept
The most critical chemical characteristic of the DHA dimer is its ability to exist in a dynamic equilibrium with its monomeric form in solution. The solid dimer is kinetically stable, but upon dissolution, it slowly dissociates to yield the monomer, which itself exists in equilibrium with its hydrated gem-diol form.[8]
Caption: Dimer-Monomer equilibrium of DHA in aqueous solution.
This equilibrium is not instantaneous; reaching a steady state can take hours, a crucial consideration for any experiment involving freshly prepared DHA solutions.[9] The position of this equilibrium and the rate of dissociation are profoundly influenced by several factors.
Factors Influencing the Equilibrium
-
Solvent : In aqueous media, the equilibrium strongly favors the monomeric species upon sufficient equilibration time.[9] In aprotic solvents, such as DMSO, the dissociation is significantly slower, allowing for the direct study of the dimer's properties.[10]
-
Concentration : At high concentrations in solution, the dimeric form is more favored, while the monomeric forms are predominant at lower concentrations.[9]
-
Temperature : Increasing the temperature accelerates the rate of dimer dissociation and shifts the equilibrium toward the monomer. Heating a solution to 80 °C is an effective method to promote the formation of monomeric DHA.[9]
-
pH (Catalysis) : The dissociation of the dimer is subject to both acid and base catalysis.[8][10] Under acidic conditions, the reaction proceeds via protonation of the ring oxygen, while under basic conditions, deprotonation of a hydroxyl group facilitates ring opening.[10]
-
Storage : Solid DHA can "age" upon storage, leading to changes in the proportion of different isomers and affecting the rate at which monomers form upon dissolution.[9] For consistent results, the use of freshly purchased material or carefully stored single-use aliquots is recommended.[9]
Kinetics of Dissociation
The dissociation of the DHA dimer is the rate-determining step for many of its subsequent reactions. Kinetic studies, often performed using NMR spectroscopy in aprotic solvents to slow the reaction, have been conducted to determine the equilibrium constant (K) and the forward (k₁) and reverse (k₋₁) rate constants.[10] These studies confirm that the process can be catalyzed by both acid and water (acting as a base), with distinct reaction mechanisms proposed for each pathway.[10]
Caption: Factors influencing the DHA Dimer-Monomer equilibrium.
Spectroscopic and Analytical Characterization
Accurate characterization of DHA requires methods that can distinguish between the dimer and monomer forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the dimer-monomer equilibrium in real-time.[10]
-
Aprotic Solvents (DMSO-d₆) : In anhydrous aprotic solvents, the dimer is relatively stable, allowing for the resolution and assignment of its distinct ¹H and ¹³C NMR signals.[10] This approach is ideal for studying the kinetics of dissociation.
-
Aqueous Solvents (D₂O) : In D₂O, the signals of the monomeric ketone and hydrated forms dominate the spectrum at equilibrium.[9] The ketone form of the monomer exhibits characteristic signals, which are crucial for metabolic tracing studies.[9] For example, the ¹H NMR spectrum shows a singlet for the four equivalent protons of the ketone at approximately 4.41 ppm, while the ¹³C NMR shows signals around 212.0 ppm (C=O) and 64.8 ppm (-CH₂OH).[9][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is well-suited for analyzing the solid-state dimer. The spectrum is characterized by the absence of a strong ketone (C=O) stretch and the presence of features indicative of its cyclic ether and polyol structure.
-
O-H Stretching : A broad, strong band in the region of 3200-3500 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups.
-
C-H Stretching : Bands typically found in the 2850-3000 cm⁻¹ region.
-
C-O Stretching : Strong, complex bands in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O-C ether linkages of the dioxane ring and the C-OH bonds of the alcohol groups.[12]
Experimental Protocols
The following protocols provide standardized methods for the characterization and analysis of DHA.
Protocol: Monitoring Dimer → Monomer Equilibrium by ¹H NMR
This protocol allows for the real-time observation of the dimer's dissociation into its monomeric forms in an aqueous solution.
-
Sample Preparation : Prepare a stock solution of the DHA dimer in D₂O (e.g., 100 mM). Ensure the D₂O contains a known internal standard if quantification is desired.
-
Initial Spectrum Acquisition : Immediately after dissolution, acquire the first ¹H NMR spectrum (t=0). This spectrum will show a higher proportion of signals corresponding to the dimer.
-
Time-Course Monitoring : Acquire subsequent spectra at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly) while maintaining the sample at a constant temperature (e.g., 298 K).[9]
-
Data Analysis : Integrate the characteristic signals for the monomeric ketone (e.g., ~4.41 ppm) and the remaining dimer signals. Plot the relative integral values over time to visualize the approach to equilibrium.[9]
Caption: Workflow for monitoring DHA equilibrium by NMR.
Applications in Research and Synthesis
The DHA dimer serves as a stable, solid precursor to the reactive monomer, making it a valuable starting material in various applications.
-
Organic Synthesis : It is used as a three-carbon building block for synthesizing more complex molecules, including nitrogen-containing heterocycles and novel polymers.[8]
-
Biochemical Research : In metabolic studies, understanding the dissociation kinetics is paramount. Researchers must ensure that solutions are adequately equilibrated to deliver a known concentration of the active monomeric form to cell cultures or enzymatic assays.[9] Failure to account for the slow dissociation can lead to significant discrepancies in experimental outcomes.[9]
Conclusion
The 1,3-dihydroxyacetone dimer is more than just a storage form of a simple sugar; it is a compound with rich solid-state chemistry and complex solution behavior. A thorough understanding of its crystalline structure, physical properties, and, most importantly, the kinetics and equilibrium of its dissociation into the active monomer is essential for any scientist or developer working with this molecule. By applying the principles and protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and validity of their experimental work, unlocking the full potential of DHA as a versatile chemical synthon and metabolic probe.
References
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Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. [Link]
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Gajda, T., Gliński, J., & Kołodziej, B. (2004). Crystal structures of dihydroxyacetone and its derivatives. Carbohydrate research, 339(13), 2277–2286. [Link]
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PubChem. (n.d.). 1,3-Dihydroxyacetone Dimer. National Center for Biotechnology Information. Retrieved from [Link]
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A&A Pharmachem. (n.d.). Exploring 1,3-Dihydroxyacetone Dimer: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
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Calamita, P., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(4), 640-651. [Link]
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NIST. (n.d.). Dihydroxyacetone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Claeys-Bruno, M., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2691. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001882). Retrieved from [Link]
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Birnbaum, E. R., & Sallos, J. (1969). Monomer and dimer formation in esters of dihydroxyacetone. Canadian Journal of Chemistry, 47(1), 135-137. [Link]
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SpectraBase. (n.d.). 1,3-Dihydroxyacetone dimer - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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